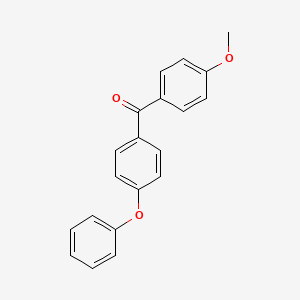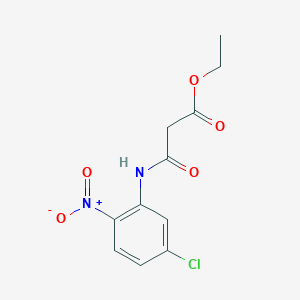
phenyl 3-(dimethylcarbamoyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-(dimethylcarbamoyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with 3-(dimethylcarbamoyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenyl 3-(dimethylcarbamoyl)phenylcarbamate oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl 3-(dimethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate can be compared with other carbamate compounds, such as:
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N-propylcarbamate
Uniqueness
What sets phenyl 3-(dimethylcarbamoyl)phenylcarbamate apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
50699-54-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H16N2O3/c1-18(2)15(19)12-7-6-8-13(11-12)17-16(20)21-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,17,20) |
InChI Key |
ZXVYOESVEWVQDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8705880.png)









